molecular formula C10H13NO4 B1614476 2,6-Diethoxyisonicotinic acid CAS No. 5397-75-1

2,6-Diethoxyisonicotinic acid

Cat. No.: B1614476
CAS No.: 5397-75-1
M. Wt: 211.21 g/mol
InChI Key: OFJQIZRFVUOCFM-UHFFFAOYSA-N
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Description

2,6-Diethoxyisonicotinic acid is an organic compound belonging to the class of pyridine carboxylic acids It is characterized by the presence of two ethoxy groups attached to the 2nd and 6th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxyisonicotinic acid typically involves the ethylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethoxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,6-Diethoxyisonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    2,6-Dichloroisonicotinic acid: Known for its use as a plant resistance inducer.

    2,6-Dihydroxyisonicotinic acid: Studied for its potential biological activities.

    Isonicotinic acid: A precursor for various pharmaceuticals.

Uniqueness: 2,6-Diethoxyisonicotinic acid is unique due to the presence of ethoxy groups, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Properties

IUPAC Name

2,6-diethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJQIZRFVUOCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277797
Record name 2,6-Diethoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-75-1
Record name NSC4259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diethoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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